molecular formula C21H20N6O2 B2366048 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1396807-77-4

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2366048
CAS No.: 1396807-77-4
M. Wt: 388.431
InChI Key: PALZBJXULDYGIZ-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Process and Molecular Structure : The compound N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, a triazole derivative, has been synthesized through various methodologies. These include the preparation of key starting materials like 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester, further reacted with different agents to obtain final triazole products. The structural confirmation of these compounds is typically done using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and MASS analysis (Mottaghinejad & Alibakhshi, 2018).

  • Molecular Synthesis and Characterization : Several studies have focused on the synthesis and characterization of compounds structurally similar to this compound. These compounds are characterized by spectral studies including IR, 1H NMR, and 13C NMR spectroscopy, confirming the structural formation of these heterocyclic compounds (Patel & Patel, 2015).

Chemical Reactions and Biological Activity

  • Chemical Reactions and Antimicrobial Activities : The chemical reactions leading to the formation of 1,2,4-triazole derivatives involve multiple steps, starting from basic materials and proceeding through various stages including esterification, reduction, and Mannich reactions. The antimicrobial activities of the synthesized compounds have been evaluated, and it's noted that certain synthesized compounds show promising activity against microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).

  • Advanced Synthesis Techniques and Heterocycle Formation : Innovative synthesis techniques have been employed to create novel heterocyclic compounds. For instance, reactions of specific ethan-1-ones with benzaldehydes under certain conditions have led to the formation of new heterocycles characterized by X-ray crystallography, confirming their molecular structures (Kariuki et al., 2022).

Advanced Applications in Chemistry and Microbial Studies

  • Complex Synthesis and Microbial Analysis : The compound and its similar derivatives have applications in more complex chemical synthesis processes and microbial studies. For instance, they are used in the synthesis of guanidine derivatives and are characterized by various spectroscopic techniques. Additionally, their use in microbial analysis has been noted, indicating a broader application scope in biochemical and medical research (Balewski & Kornicka, 2021).

  • Photophysical Properties and Stimuli-Responsive Behavior : Certain derivatives show intriguing photophysical properties, like luminescence in both solution and solid state, and form nano-aggregates with enhanced emission. They exhibit multi-stimuli-responsive behavior, including mechanochromism, showcasing their potential in advanced material science and sensor technology (Srivastava et al., 2017).

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-25-19(18-6-2-3-11-22-18)24-27(21(25)29)15-12-23-20(28)16-7-9-17(10-8-16)26-13-4-5-14-26/h2-11,13-14H,12,15H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZBJXULDYGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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